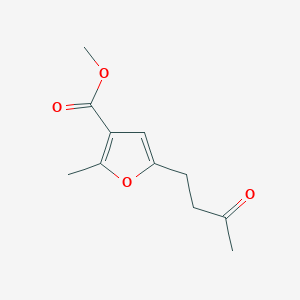
Methyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate is a chemical compound belonging to the furan family Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate can be achieved through several methods. One common approach involves the condensation of acetylacetone with ethyl bromopyruvate, leading to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate. This intermediate is then transformed into ethyl 4-acetyl-5-methylfuran-3-carboxylate in the presence of p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
化学反応の分析
Types of Reactions
Methyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The furan ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Methyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of methyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression.
類似化合物との比較
Similar Compounds
- Methyl 2-methylfuran-3-carboxylate
- Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate
- Methyl 5-(methoxymethyl)furan-2-carboxylate
Uniqueness
Methyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
生物活性
Methyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
This compound features a furan ring substituted with a methyl group and a carboxylate moiety, which contributes to its reactivity and biological activity. The presence of the 3-oxobutyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes.
1. Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of furan carboxylates have shown activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against species like Candida albicans and Aspergillus niger .
| Compound | Bacterial Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
| This compound | C. albicans | 20 |
2. Anti-inflammatory Properties
The compound has demonstrated potential anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This mechanism suggests that it may be beneficial in treating conditions characterized by chronic inflammation .
3. Antioxidant Activity
This compound exhibits antioxidant properties, likely due to its ability to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
4. Cytotoxic Effects
Studies have shown that this compound can induce apoptosis in cancer cell lines, making it a candidate for further investigation as an anticancer agent. The cytotoxicity was assessed using various cancer cell lines, with IC50 values indicating significant potency .
Case Studies and Research Findings
A notable study evaluated the cytotoxic effects of methyl derivatives on human cancer cell lines, revealing that the compound significantly inhibited cell proliferation at concentrations as low as 10 µM . Another research highlighted its role in modulating metabolic pathways involved in cancer progression, suggesting a multifaceted mechanism of action.
特性
分子式 |
C11H14O4 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
methyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate |
InChI |
InChI=1S/C11H14O4/c1-7(12)4-5-9-6-10(8(2)15-9)11(13)14-3/h6H,4-5H2,1-3H3 |
InChIキー |
NJQMUTLSNHSUSE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(O1)CCC(=O)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















